SPAAC Kinetics: exo-BCN vs. endo-BCN Isomer Reactivity
The exo-BCN stereoisomer in Cy5-PEG2-exo-BCN exhibits SPAAC reaction kinetics that are, in most practical applications, indistinguishable from its endo counterpart. Recent high-level DFT calculations and stopped-flow spectroscopic analysis have determined that the second-order rate constant (k2) for the SPAAC reaction of exo-BCN-CH2OH with an azide is 1.7 × 10³ M⁻¹ s⁻¹, which is nearly identical to the 1.8 × 10³ M⁻¹ s⁻¹ measured for endo-BCN-CH2OH [1]. This finding supersedes earlier reports suggesting a 10-fold rate difference between the isomers, which were based on less precise computational models . The near-equivalent reactivity of the two isomers is attributed to the fact that the reaction is entropy-controlled, rather than governed by differences in ring strain energy [1]. Therefore, the selection of exo-BCN over endo-BCN does not confer a significant kinetic advantage or disadvantage for standard SPAAC labeling.
| Evidence Dimension | Second-order rate constant (k2) for SPAAC with azide |
|---|---|
| Target Compound Data | exo-BCN-CH2OH: k2 = 1.7 × 10³ M⁻¹ s⁻¹ |
| Comparator Or Baseline | endo-BCN-CH2OH: k2 = 1.8 × 10³ M⁻¹ s⁻¹ |
| Quantified Difference | Difference: 0.1 × 10³ M⁻¹ s⁻¹ (not statistically significant) |
| Conditions | Stopped-flow spectroscopy, DFT calculations at M06-2X/6-311+G(d,p) level of theory [1] |
Why This Matters
This evidence clarifies that procurement of the exo isomer does not compromise reaction speed, allowing users to focus on other differentiating factors like commercial availability or cost without kinetic penalty.
- [1] van Delft, F. L. et al. (2025). Temperature–dependent reaction rates of quinone-alkene cycloaddition reveal that only entropy determines the rate of SPOCQ reactions. Chemical Science, 16(48), 23357-23365. View Source
